molecular formula C11H10N4O B14897320 n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine

n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine

Cat. No.: B14897320
M. Wt: 214.22 g/mol
InChI Key: NGTAFDARCJNLEY-UHFFFAOYSA-N
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Description

N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine is a heterocyclic compound that features both a pyrazole and a benzoxazole moiety. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine typically involves the condensation of 2-aminobenzoxazole with a pyrazole derivative. One common method includes the reaction of 2-aminobenzoxazole with 3-chloromethyl-1H-pyrazole under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole or pyrazole rings.

    Reduction: Reduced forms of the benzoxazole or pyrazole rings.

    Substitution: Substituted derivatives at the pyrazole ring.

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N-((1H-Pyrazol-3-yl)methyl)benzimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.

    N-((1H-Pyrazol-3-yl)methyl)benzothiazole: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine is unique due to the presence of both pyrazole and benzoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

N-(1H-pyrazol-5-ylmethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H10N4O/c1-2-4-10-9(3-1)14-11(16-10)12-7-8-5-6-13-15-8/h1-6H,7H2,(H,12,14)(H,13,15)

InChI Key

NGTAFDARCJNLEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCC3=CC=NN3

Origin of Product

United States

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